1-(5-Nitro-2-thiophenyl)piperidine
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Overview
Description
1-(5-nitro-2-thiophenyl)piperidine is a member of thiophenes and a C-nitro compound.
Scientific Research Applications
Bioactivity and Synthesis of Related Compounds :
- A study by Iqbal et al. (2020) involved synthesizing new compounds derived from a similar structure, 5-(1-(4-nitrophenylsulfonyl) piperidin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and evaluating their biological activities. These compounds showed promising anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibition activities, highlighting the potential for therapeutic applications (Iqbal et al., 2020).
Structural Characterization and Crystallography :
- Zárate et al. (2015) reported on the crystal structure of a thiopiperidine derivative, providing insights into the conformation and orientation of various substituents on the piperidine ring. Such studies are crucial for understanding the molecular interactions and properties of these compounds (Zárate et al., 2015).
Development of Novel Nitroxyl Radicals for Antioxidant and Medical Applications :
- Kinoshita et al. (2009) explored the development of various functional nitroxyl radicals, focusing on piperidine nitroxyl radicals for their potential use as antioxidants, contrast agents, and radical polymerizers. The study aimed to enhance stability against reduction by ascorbic acid, which is significant for medical and industrial applications (Kinoshita et al., 2009).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities :
- Unluer et al. (2016) conducted a study on Mannich bases with piperidine moiety, leading to new compounds that exhibited cytotoxicity and carbonic anhydrase inhibitory activities. This research contributes to the understanding of these compounds' potential as drug candidates (Unluer et al., 2016).
Chemical Synthesis Techniques :
- Lin et al. (2001) described an improved method for the preparation of 2,2-disubstituted 1-nitroalkenes using reactions involving piperidine. This study offers insights into synthetic mechanisms and the potential for producing specific types of chemical structures (Lin et al., 2001).
Chemical Kinetics and Solvent Effects :
- Harifi‐Mood et al. (2011) investigated the reaction kinetics of 2-bromo-5-nitro thiophene with piperidine in various solvents, providing valuable data on how solvent polarity and hydrogen bond effects influence nucleophilic substitution reactions (Harifi‐Mood et al., 2011).
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
1-(5-nitrothiophen-2-yl)piperidine |
InChI |
InChI=1S/C9H12N2O2S/c12-11(13)9-5-4-8(14-9)10-6-2-1-3-7-10/h4-5H,1-3,6-7H2 |
InChI Key |
AHXNCGUEOCEZLI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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